molecular formula C15H23BO2 B140553 4-(trans-4-Propylcyclohexyl)phenylboronic acid CAS No. 156837-90-0

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Cat. No. B140553
M. Wt: 246.15 g/mol
InChI Key: QTBUVZSHCNAPRT-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids have been synthesized and characterized . These compounds share a similar structural motif with the propyl-substituted variant and thus can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids has been achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide as reactants . The reaction conditions were optimized, and the addition of potassium tert-butoxide was found to significantly shorten the reaction time. Yields for these reactions were reported to be between 52-56%. This methodology could potentially be adapted for the synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic acid by using an appropriate trans-4-propylcyclohexyl-substituted starting material.

Molecular Structure Analysis

Although the molecular structure of 4-(trans-4-Propylcyclohexyl)phenylboronic acid is not directly reported, the structure of a related compound, the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol, has been determined by X-ray crystallography . This provides a precedent for the rigid, bent-rod-like conformation that might be expected for the propyl-substituted phenylboronic acid, given the similarities in the cyclohexyl moiety.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. For instance, 4-substituted phenylboronic acids have been found to synergistically enhance the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol . This suggests that 4-(trans-4-Propylcyclohexyl)phenylboronic acid could potentially participate in similar bioconjugation reactions or serve as an enhancer in biochemical assays. Additionally, arylboronic acids have been used in Cu-catalyzed hydroarylation reactions to synthesize biologically active compounds , and in Rh(I)-catalyzed asymmetric 1,4-additions , indicating the potential utility of the compound in such catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be inferred from related compounds. Arylboronic acids generally exhibit good thermal stability and are known for their low toxicity and insensitivity to water and air, which makes them suitable for various applications . The presence of the propylcyclohexyl group is likely to influence the solubility and reactivity of the compound, potentially making it more lipophilic than its unsubstituted counterparts.

Scientific Research Applications

  • Synthesis and Optimization : The synthesis of compounds related to 4-(trans-4-Propylcyclohexyl)phenylboronic acid involves optimized reaction conditions, highlighting the importance of specific reactants and conditions for efficient synthesis. An example is the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, which demonstrated optimized conditions for higher yield and efficiency (An Zhong-wei, 2006).

  • Catalysis in Organic Reactions : Phenylboronic acids, including derivatives of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, have been used as catalysts in various organic reactions. For example, they have been used in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, indicating their potential as effective catalysts in organic synthesis (M. Kuriyama, K. Tomioka, 2001).

  • Chemiluminescent Applications : Phenylboronic acids, including 4-substituted phenylboronic acids, have been explored for their synergistic effects in chemiluminescent applications, such as in the horseradish peroxidase-catalyzed oxidation of luminol (L. Kricka, X. Ji, 1997).

  • Bio-Application in Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials, which may include 4-(trans-4-Propylcyclohexyl)phenylboronic acid derivatives, have shown potential in advanced bio-applications. They have been used in drug delivery systems and biosensors, demonstrating the versatility of these compounds in biomedical fields (Tianyu Lan, Qianqian Guo, 2019).

  • Therapeutic Applications : Some phenylboronic-acid-modified nanoparticles, which could potentially include derivatives of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, have been investigated for their antiviral properties. They have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus, indicating their significance in therapeutic applications (M. Khanal et al., 2013).

Safety And Hazards

The compound is considered hazardous and has several safety precautions associated with it. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUVZSHCNAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932944
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-Propylcyclohexyl)phenylboronic acid

CAS RN

146862-02-4
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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